MAO-A Interaction Profile of Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Comparison with Established Fluoroquinolones
The compound exhibits measurable inhibition of human monoamine oxidase A (MAO-A). This is a key differentiator from common antibacterial 4-oxoquinolines like ciprofloxacin and norfloxacin, which are not primary substrates or inhibitors of MAO-A. This property is likely due to the 8-amino substitution, a feature shared with the antimalarial primaquine, which is known to be metabolized by MAO-A [1].
| Evidence Dimension | Human MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 25.3 µM (2.53 × 10⁴ nM) |
| Comparator Or Baseline | Ciprofloxacin, Norfloxacin (Fluoroquinolones) |
| Quantified Difference | Target compound shows measurable MAO-A inhibition, while fluoroquinolones like ciprofloxacin and norfloxacin are not significant MAO-A inhibitors. This represents a distinct off-target liability and metabolic pathway not present in the comparator class. |
| Conditions | Inhibition of recombinant human MAO-A, assessed by inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes . |
Why This Matters
This data is critical for CNS drug discovery, where MAO-A inhibition is a major off-target concern that can lead to hypertensive crises, and for understanding the metabolic fate of 8-aminoquinoline-containing compounds.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). Affinity Data: IC50 for human MAO-A. (Data accessed 2026). View Source
